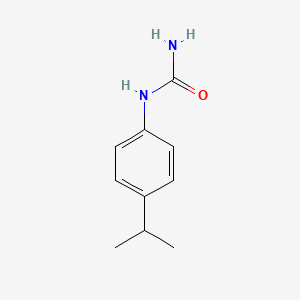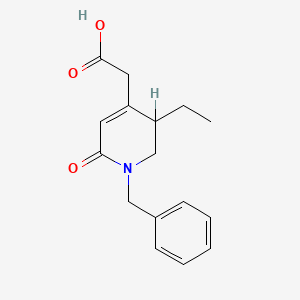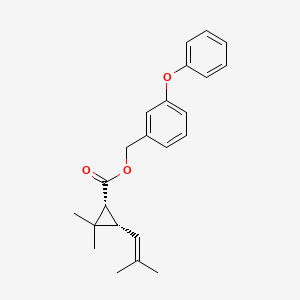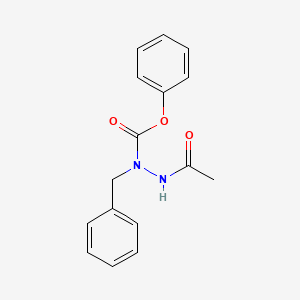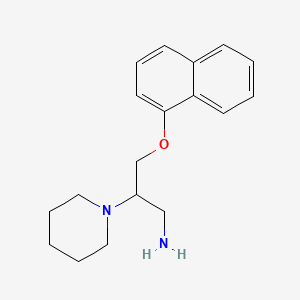
1,4-Dihydronaphthalene
Vue d'ensemble
Description
1,4-Dihydronaphthalene is an aromatic hydrocarbon with the molecular formula C10H10 . It is a derivative of naphthalene and differs from it by having a partially saturated ring .
Synthesis Analysis
1,4-Dihydronaphthalene can be synthesized by reducing naphthalene with sodium in ethanol . Another method involves the dearomative 1,4-difunctionalization of naphthalenes via a palladium-catalyzed tandem Heck/Suzuki coupling reaction . This reaction results in three types of 1,4-dihydronaphthalene-based spirocyclic compounds .Molecular Structure Analysis
The molecular formula of 1,4-Dihydronaphthalene is C10H10 . Its molecular weight is 130.19 g/mol . The InChIKey of 1,4-Dihydronaphthalene is FUPIVZHYVSCYLX-UHFFFAOYSA-N .Chemical Reactions Analysis
1,4-Dihydronaphthalene can undergo a palladium-catalyzed dearomative 1,4-diarylation or 1,4-vinylarylation reaction via a tandem Heck/Suzuki sequence . This reaction is key to the transformation of naphthalene into 1,4-dihydronaphthalene .Physical And Chemical Properties Analysis
1,4-Dihydronaphthalene has a molecular weight of 130.19 g/mol . It has a molecular formula of C10H10 . The InChI of 1,4-Dihydronaphthalene is InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9 (10)5-1/h1-6H,7-8H2 .Applications De Recherche Scientifique
Application 1: Dearomative 1,4-difunctionalization of naphthalenes
- Summary of the Application: This application involves the use of 1,4-Dihydronaphthalene in a palladium-catalyzed dearomative 1,4-diarylation or 1,4-vinylarylation reaction via a tandem Heck/Suzuki sequence . This process is significant as naphthalene is a challenging arene towards transition-metal-catalyzed dearomative difunctionalization reactions .
- Methods of Application: The reaction conditions involved the use of an amide, phenylboronic acid, Pd(dba)2, a ligand, a base, and a solvent at 120°C for 24 hours . The yield was determined by 1H NMR spectroscopy using MeNO2 as an internal standard .
- Results or Outcomes: The reaction led to the formation of three types of 1,4-dihydronaphthalene-based spirocyclic compounds in excellent regio- and diastereoselectivities .
Application 2: Pyrolysis and Combustion of Polyvinyl Chloride
- Summary of the Application: 1,4-Dihydronaphthalene is one of the compounds produced during the pyrolysis and combustion of polyvinyl chloride .
- Results or Outcomes: The results showed that 1,4-Dihydronaphthalene is one of the semivolatile and volatile compounds produced during these processes .
Application 3: Synthesis of Dihydronaphthofurans
- Summary of the Application: Dihydronaphthofurans (DHNs) are an important class of arene ring-fused furans which are widely found in many natural and non-natural products and drug candidates with relevant biological and pharmacological activities . 1,4-Dihydronaphthalene is used in the synthesis of these compounds .
- Methods of Application: The synthesis of dihydronaphthofurans involves various reactions including annulation of naphthols with various reagents, cycloaddition reactions ([3 + 2], [4 + 1] and Diels–Alder), intramolecular transannulation, Friedel–Crafts, Wittig, Claisen rearrangement, neophyl rearrangement and other reactions under various conditions .
- Results or Outcomes: The synthesis leads to the formation of dihydronaphthofurans which exhibit photochromic properties when exposed to UV or sun light at room temperature .
Application 4: Thermophysical Property Datafile for Process Simulators
- Summary of the Application: 1,4-Dihydronaphthalene is used in the creation of thermophysical property datafiles for process simulators . These simulators are used in chemical engineering to model, simulate, and optimize chemical processes .
- Results or Outcomes: The use of 1,4-Dihydronaphthalene in this application helps in the accurate simulation and optimization of chemical processes .
Application 5: Synthesis of Diverse Dihydronaphtho[1,2-b]furans
- Summary of the Application: 1,4-Dihydronaphthalene is used in the synthesis of diverse dihydronaphtho[1,2-b]furans . These compounds are formed in good yields along with smaller amounts of by-products .
- Methods of Application: The synthesis involves a reaction between 1,4-naphthoquinones and olefins in the presence of ceric ammonium nitrate in CH3CN at room temperature for 20–30 min via a formal [3 + 2] cycloaddition reaction .
- Results or Outcomes: The methodology was used successfully to synthesize diverse dihydronaphtho[1,2-b]furans .
Application 6: Thermo Data Engine (TDE) for Pure Compounds
- Summary of the Application: 1,4-Dihydronaphthalene is used in the Thermo Data Engine (TDE) for pure compounds . This application is significant for the study of thermophysical properties of pure compounds .
- Results or Outcomes: The use of 1,4-Dihydronaphthalene in this application helps in the accurate determination of thermophysical properties of pure compounds .
Safety And Hazards
Orientations Futures
The dearomative functionalization reactions of 1,4-Dihydronaphthalene represent an important strategy for the synthesis of valuable three-dimensional molecules from simple planar aromatics . The application of endocyclic C=C bonds of heteroarenes as non-classic olefins has enabled a number of efficient dearomative difunctionalization reactions .
Propriétés
IUPAC Name |
1,4-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPIVZHYVSCYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060607 | |
| Record name | 1,4-Dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydronaphthalene | |
CAS RN |
612-17-9 | |
| Record name | 1,4-Dihydronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dihydronaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1,4-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIHYDRONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C56X9SYS4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



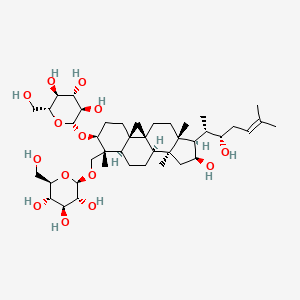
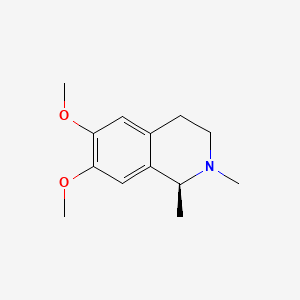
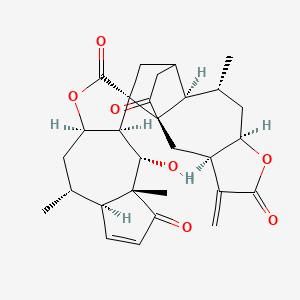
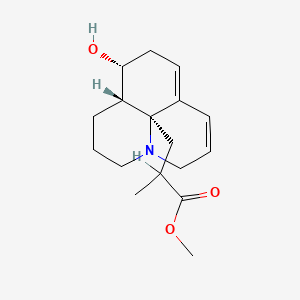
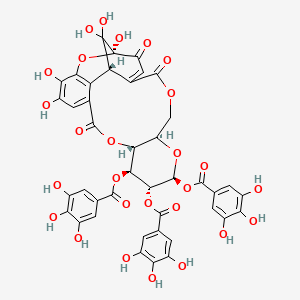
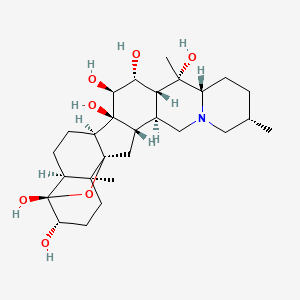
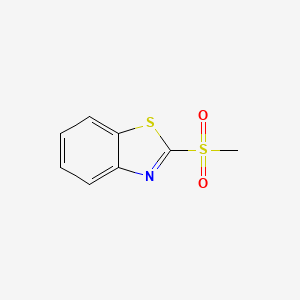
![[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-methylsulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] methanesulfonate](/img/structure/B1213238.png)
